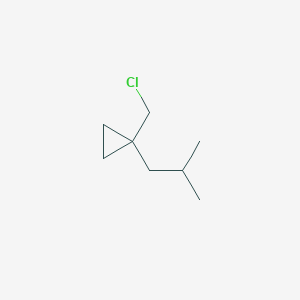
1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a chloromethyl group and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of alkenes using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Chloromethyl Group: This step can be carried out by chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment of the 2-Methylpropyl Group: This can be done through alkylation reactions, where the cyclopropane ring is treated with 2-methylpropyl halides under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium hydroxide, or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted cyclopropanes.
Oxidation: Formation of cyclopropanol or cyclopropanecarboxylic acid.
Reduction: Formation of cyclopropylmethane derivatives.
Scientific Research Applications
1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane may find applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying the effects of cyclopropane-containing compounds on biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as a building block in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane would depend on its specific interactions with molecular targets. Generally, compounds with cyclopropane rings can interact with enzymes, receptors, or other biomolecules, potentially leading to biological effects. The chloromethyl group may also participate in covalent bonding with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)cyclopropane: Lacks the 2-methylpropyl group.
1-(2-Methylpropyl)cyclopropane: Lacks the chloromethyl group.
Cyclopropylmethane: Simplest cyclopropane derivative without additional substituents.
Properties
Molecular Formula |
C8H15Cl |
|---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(2-methylpropyl)cyclopropane |
InChI |
InChI=1S/C8H15Cl/c1-7(2)5-8(6-9)3-4-8/h7H,3-6H2,1-2H3 |
InChI Key |
NFAPXZGMSJNLCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B15262173.png)
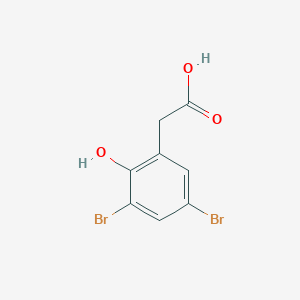
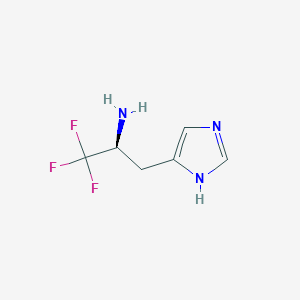
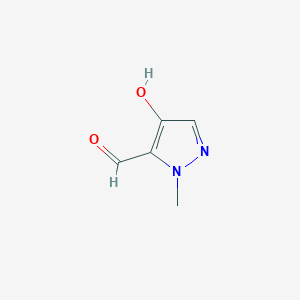

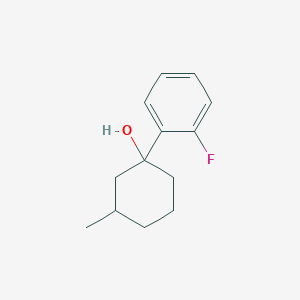
![1-[4-(3-Aminobenzenesulfonyl)phenyl]ethan-1-one](/img/structure/B15262229.png)
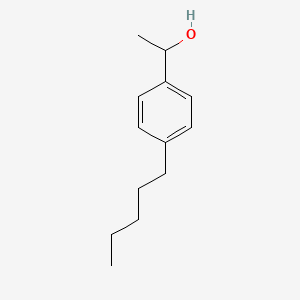

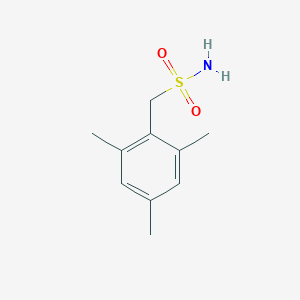

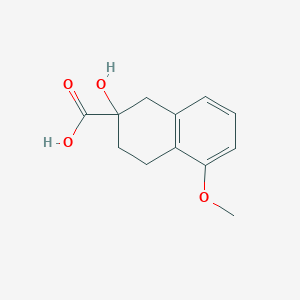
![3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione](/img/structure/B15262274.png)
![4-[(Piperazin-1-yl)methyl]-1H-indole](/img/structure/B15262279.png)
